Home > Products > Screening Compounds P18824 > SN-38 Glucuronide
SN-38 Glucuronide - 121080-63-5

SN-38 Glucuronide

Catalog Number: EVT-1477888
CAS Number: 121080-63-5
Molecular Formula: C28H28N2O11
Molecular Weight: 568.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SN-38 glucuronide is a metabolite of SN-38, the active metabolite of the chemotherapy drug irinotecan. [, , , ] It is formed in the liver through glucuronidation, a detoxification process where a glucuronic acid molecule is attached to SN-38, primarily by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). [, , , ] This conjugation process renders SN-38 less active and more water-soluble, facilitating its elimination from the body. [, ] SN-38 glucuronide is a key compound in understanding irinotecan metabolism and its variable effects in patients. [, , , , ]

Future Directions
  • Personalized Medicine: Further research on the relationship between SN-38 glucuronide levels, UGT1A1 polymorphisms, and patient response will aid in tailoring irinotecan therapy, maximizing efficacy, and minimizing toxicity. [, , , , ]
  • Targeted Drug Delivery: Exploring methods to inhibit intestinal β-glucuronidase activity or deliver SN-38 directly to tumor sites, bypassing the glucuronidation pathway, holds promise for reducing toxicity and enhancing irinotecan's therapeutic window. [, , , ]
  • Biomarkers for Treatment Response: Investigating SN-38 glucuronide levels as a potential biomarker for predicting treatment response to irinotecan therapy could lead to earlier identification of patients who would benefit from alternative treatment strategies. [, , ]

7-Ethyl-10-hydroxycamptothecin (SN-38)

  • Compound Description: 7-Ethyl-10-hydroxycamptothecin (SN-38) is the active metabolite of irinotecan (CPT-11) and a potent inhibitor of topoisomerase I. [, , , , , , , , , , , , , , , , , , , ]

Irinotecan (CPT-11)

  • Compound Description: Irinotecan (CPT-11) is a prodrug that requires activation to SN-38 by carboxylesterases. It is used to treat metastatic colorectal cancer and other solid tumors. [, , , , , , , , , , , , , , , , , , , ]
  • Relevance: Irinotecan is the parent compound of SN-38 and SN-38 glucuronide. Understanding its metabolism to SN-38, subsequent glucuronidation to SN-38 glucuronide, and factors affecting this pathway are crucial for optimizing irinotecan therapy and mitigating its toxicity. [, , , , , , , , , , , , , , , , , , , ]

7-Ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin (APC)

  • Compound Description: APC is an inactive metabolite of irinotecan formed through CYP3A4-mediated oxidation. It is significantly less potent than SN-38 as a topoisomerase I inhibitor. [, , , ]
  • Relevance: APC represents a detoxification pathway for irinotecan, diverting it from the SN-38 pathway. Its formation reduces the amount of irinotecan available for conversion to SN-38 and subsequent glucuronidation to SN-38 glucuronide. [, , , ]

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (NPC)

  • Compound Description: NPC is a minor metabolite of irinotecan formed through oxidative metabolism. []
  • Relevance: Similar to APC, NPC represents a minor pathway for irinotecan metabolism, diverting it from SN-38 formation and subsequent glucuronidation to SN-38 glucuronide. []

Bilirubin

  • Compound Description: Bilirubin is a yellow pigment produced during the breakdown of heme. It is glucuronidated by UGT1A1 in the liver, the same enzyme responsible for SN-38 glucuronidation. [, , ]
  • Relevance: Bilirubin serves as a marker for UGT1A1 activity. Impaired bilirubin glucuronidation, as seen in Gilbert's syndrome, can indicate reduced SN-38 glucuronidation capacity, potentially leading to higher SN-38 exposure and increased irinotecan toxicity. [, , ]

Phenolphthalein Glucuronide

  • Compound Description: Phenolphthalein glucuronide is a commonly used substrate for measuring β-glucuronidase activity. []
  • Relevance: This compound helps assess the activity of β-glucuronidase, the enzyme responsible for converting SN-38 glucuronide back to active SN-38 in the intestine. Understanding factors affecting β-glucuronidase activity is crucial for predicting and managing irinotecan-induced diarrhea. []
Synthesis Analysis

The synthesis of SN-38 glucuronide typically involves enzymatic reactions facilitated by human expressed UDP-glucuronosyltransferases. In one study, SN-38 was incubated with UGT1A1 for 24 hours, resulting in a high conversion rate of 95.8% to SN-38 glucuronide. The process includes liquid-liquid extraction using dichloromethane to separate SN-38 from the resulting glucuronide, followed by solid-phase extraction to purify the product .

Technical Details

  1. Enzymatic Reaction: The reaction is catalyzed by UGT1A1, which transfers glucuronic acid from UDP-glucuronic acid to SN-38.
  2. Extraction Method: Liquid-liquid extraction is employed to remove unreacted SN-38, followed by solid-phase extraction for purification.
  3. Quantification: The purity and concentration of SN-38 glucuronide can be determined using ultra-performance liquid chromatography coupled with mass spectrometry .
Molecular Structure Analysis

SN-38 glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the SN-38 backbone. The molecular formula is C₂₁H₂₃N₃O₁₁, and its structure can be represented as follows:

SN 38 Glucuronide=C21H23N3O11\text{SN 38 Glucuronide}=\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{11}

Data

  • Molecular Weight: Approximately 445.42 g/mol.
  • Structural Features: The compound features a camptothecin core structure with a glucuronic acid unit that enhances its solubility and metabolic stability.
Chemical Reactions Analysis

The primary chemical reaction involving SN-38 glucuronide is its formation through the glucuronidation of SN-38. This reaction is crucial for detoxifying the active metabolite and facilitating its excretion via urine.

Technical Details

  1. Glucuronidation Process: This involves nucleophilic attack by the hydroxyl group of SN-38 on the anomeric carbon of UDP-glucuronic acid.
  2. Reversibility: The reaction can be reversible under certain conditions, allowing for potential regeneration of active SN-38 in specific biological contexts .
Mechanism of Action

The mechanism of action for SN-38 glucuronide primarily revolves around its role as a metabolite rather than an active therapeutic agent. While SN-38 exerts cytotoxic effects on cancer cells through topoisomerase I inhibition, SN-38 glucuronide serves as a less active form that is more readily eliminated from the body.

Process and Data

Physical and Chemical Properties Analysis

SN-38 glucuronide exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Enhanced solubility in aqueous environments due to the presence of the glucuronic acid moiety.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may undergo hydrolysis under extreme pH or temperature conditions.
  • Reactivity: Less reactive than its parent compound (SN-38), making it suitable for safe excretion from the body .
Applications

SN-38 glucuronide has significant implications in pharmacology and toxicology due to its role as a metabolite of irinotecan.

Scientific Uses

  1. Pharmacokinetic Studies: Used extensively in research to understand drug metabolism and clearance rates in various biological matrices (plasma, urine) following irinotecan administration .
  2. Drug Development: Insights into its formation and effects can guide the development of new prodrugs or formulations aimed at improving therapeutic outcomes while minimizing side effects associated with irinotecan therapy .
  3. Cancer Research: Investigated for its potential role in modulating therapeutic efficacy against colorectal cancer through studies on related compounds that enhance solubility and bioavailability .
Chemical and Structural Characterization of SN-38 Glucuronide

Molecular Structure and Physicochemical Properties

SN-38 glucuronide (SN-38G), systematically named (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl β-D-glucopyranosiduronic acid, is the glucuronide conjugate of the active irinotecan metabolite SN-38. Its molecular formula is C28H28N2O11, with a molecular weight of 568.53 g/mol [4]. The structure features a β-D-glucuronic acid moiety linked via a glycosidic bond to the phenolic hydroxyl group at the C10 position of the SN-38 aglycone. This conjugation dramatically alters the compound’s physicochemical behavior:

  • Solubility: SN-38G is highly water-soluble due to the ionizable carboxylic acid group of the glucuronide moiety (pKa ~3.5), contrasting sharply with the hydrophobic SN-38 (log P = 2.65) [6].
  • Ionization: The glucuronide group remains deprotonated (negatively charged) at physiological pH (7.4), facilitating biliary excretion [1] [9].
  • Lactone Ring: Like SN-38, SN-38G exists in pH-dependent equilibrium between a lactone form (E-ring closed) and a carboxylate form (E-ring open). The lactone form predominates below pH 4.5, while the carboxylate form dominates at physiological pH [6] [8].

Table 1: Key Physicochemical Properties of SN-38 Glucuronide

PropertyValue/Description
Molecular FormulaC28H28N2O11
Molecular Weight568.53 g/mol
Water SolubilityHigh (due to ionizable glucuronide group)
Partition Coefficient (log P)Low (estimated <0)
Primary IonizationCarboxylate group (pKa ~3.5)
Dominant Form at pH 7.4Carboxylate (open E-ring)

Synthesis Pathways: Enzymatic vs. Chemical Glucuronidation

Enzymatic Synthesis: In vivo, SN-38G is formed primarily in hepatocytes via uridine diphosphate glucuronosyltransferase (UGT)-mediated conjugation. UGT1A1 is the major isoform responsible, but UGT1A7 and UGT1A9 contribute significantly [1] [2] [9]. Kinetic studies reveal complexities:

  • UGT1A1 follows classical Michaelis-Menten kinetics, unaffected by bovine serum albumin (BSA) [2].
  • UGT1A9 exhibits substrate inhibition kinetics without BSA but switches to Michaelis-Menten kinetics with BSA, which accelerates SN-38 glucuronidation 2–3 fold by sequestering inhibitory fatty acids [2].
  • Relative activity factor (RAF) analyses confirm UGT1A9 contributes equally to UGT1A1 in hepatic SN-38 glucuronidation [2].

Chemical Synthesis: Non-enzymatic routes are used for reference standard production. A common method involves coupling SN-38 with a protected glucuronic acid derivative (e.g., methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate) under Lewis acid catalysis, followed by deprotection [7]. Alternative approaches use activated glucuronyl donors like glucuronyl carbamoyl chlorides. For example, reacting SN-38 with glucuronic acid-spacer moieties (e.g., 2-amino-4-nitrophenol-glucuronide derivatives) yields self-immolative prodrugs cleavable by β-glucuronidase [7].

Table 2: Comparison of SN-38 Glucuronidation Pathways

ParameterEnzymatic SynthesisChemical Synthesis
Primary AgentsUGT1A1, UGT1A7, UGT1A9Activated glucuronyl donors (e.g., trichloroacetimidates)
KineticsUGT1A1: Michaelis-Menten; UGT1A9: Substrate inhibition (BSA-modifiable)Reaction-dependent
YieldVariable (genetically influenced)High (>80% in optimized routes)
ApplicationsIn vivo metabolite formationReference standard production; prodrug design

Stability and Isomerization Dynamics (Lactone vs. Carboxylate Forms)

SN-38G’s stability is governed by two reversible processes: pH-dependent lactone hydrolysis and protein binding.

  • Lactone-Carboxylate Equilibrium: The lactone ring hydrolyzes rapidly at neutral-to-alkaline pH, favoring the carboxylate form. At pH 7.4, the lactone form constitutes <5% of total SN-38G, while at pH 4.5, >95% exists as lactone [6]. This equilibrium is critical because:
  • The carboxylate form facilitates renal/biliary excretion due to its hydrophilicity [9].
  • The lactone form, though minor, is susceptible to enzymatic reactivation by bacterial β-glucuronidases in the gut [3].

  • Chemical Degradation: Prolonged exposure to physiological conditions (pH 7.4, 37°C) leads to irreversible hydrolysis of the glucuronide bond, albeit slowly. Half-life studies in buffer systems show SN-38G degradation follows first-order kinetics, with rates accelerating above pH 7.0 [6].

  • Protein Binding: In plasma, 80.4% of deconjugated SN-38 binds irreversibly to proteins, reducing free SN-38 availability [3]. Similarly, SN-38G adsorbs onto intestinal bacterial cell walls or dietary fibers (pelleted fraction), limiting its deconjugation and toxicity in the gut. Only 10–12% of intestinal SN-38G exists as ultrafiltrable free drug capable of deconjugation [3].

Pharmacological Implications: The instability of the lactone ring and protein binding diminish systemic exposure to active SN-38. However, prolonged low-level exposure (AUC500h) from slow deconjugation correlates with delayed cytotoxicity (e.g., neutropenia) [8]. In vitro, SN-38 concentrations as low as 100 pM–10 nM (mimicking human plasma levels 2–21 days post-irinotecan) cause significant growth inhibition in cancer cell lines (IGROV, Caco-2, H226) over 500 hours [8].

Table 3: Stability Parameters of SN-38 Glucuronide

FactorEffect on SN-38GConsequence
pH > 7.0Preferential carboxylate formation; glucuronide bond hydrolysisLoss of metabolite integrity; spontaneous SN-38 release
Bacterial β-GlucuronidaseRapid deconjugation (complete within 1 hr in rat cecal cultures)Intestinal SN-38 regeneration; diarrhea risk
Protein Binding80.4% binding of free SN-38; SN-38G adsorption to bacterial/dietary fibersReduced free drug availability; attenuated toxicity
Prolonged Low ExposureCumulative cytotoxicity in vitro (IC50 at nM levels)Delayed myelosuppression

Properties

CAS Number

121080-63-5

Product Name

SN-38 Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C28H28N2O11

Molecular Weight

568.5 g/mol

InChI

InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1

InChI Key

SSJQVDUAKDRWTA-CAYKMONMSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

Synonyms

4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl β-D-Glucopyranosiduronic Acid; (4S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl β-D-Glu

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.